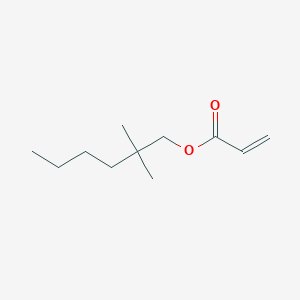

2,2-Dimethylhexyl acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethylhexyl acrylate (DMA) is a colorless liquid that is used in the synthesis of polymers. It is a member of the acrylate family, which is widely used in various industries due to their excellent properties. DMA is an important monomer that is used in the production of polymers with improved properties such as flexibility, toughness, and resistance to impact.

Wirkmechanismus

2,2-Dimethylhexyl acrylate-based polymers are formed by the polymerization of 2,2-Dimethylhexyl acrylate. The polymerization reaction is initiated by a free radical mechanism. The free radicals are generated by the reaction of 2,2-Dimethylhexyl acrylate with a radical initiator. The free radicals then react with the 2,2-Dimethylhexyl acrylate monomers to form a polymer chain. The polymerization reaction continues until all the monomers are consumed.

Biochemische Und Physiologische Effekte

2,2-Dimethylhexyl acrylate is not known to have any significant biochemical or physiological effects. It is not toxic and is not known to cause any adverse health effects. However, it is recommended to handle 2,2-Dimethylhexyl acrylate with care and to use appropriate protective equipment.

Vorteile Und Einschränkungen Für Laborexperimente

2,2-Dimethylhexyl acrylate is an excellent monomer for the synthesis of polymers with improved properties. It has high reactivity, which allows for the rapid formation of polymers. 2,2-Dimethylhexyl acrylate-based polymers have excellent properties such as high flexibility, toughness, and resistance to impact. However, 2,2-Dimethylhexyl acrylate is a flammable liquid and should be handled with care. It is also sensitive to oxygen and should be stored under an inert atmosphere.

Zukünftige Richtungen

There are several future directions for the use of 2,2-Dimethylhexyl acrylate in scientific research. One potential area is the development of 2,2-Dimethylhexyl acrylate-based polymers for use in 3D printing. 2,2-Dimethylhexyl acrylate-based polymers have excellent properties that make them suitable for 3D printing applications. Another potential area is the use of 2,2-Dimethylhexyl acrylate-based polymers in the production of high-performance coatings. 2,2-Dimethylhexyl acrylate-based coatings have excellent properties such as high flexibility, toughness, and resistance to impact, which make them suitable for various applications. Finally, 2,2-Dimethylhexyl acrylate-based polymers can also be used in the production of medical devices. 2,2-Dimethylhexyl acrylate-based medical devices have excellent biocompatibility and can be used in various medical applications.

Conclusion:

2,2-Dimethylhexyl acrylate is an important monomer that is widely used in scientific research for the synthesis of various polymers. 2,2-Dimethylhexyl acrylate-based polymers have excellent properties such as high flexibility, toughness, and resistance to impact, which make them suitable for various applications. 2,2-Dimethylhexyl acrylate is synthesized by the reaction of 2,2-Dimethylhexanol and acrylic acid and is purified by distillation. 2,2-Dimethylhexyl acrylate is not known to have any significant biochemical or physiological effects and is not toxic. 2,2-Dimethylhexyl acrylate is an excellent monomer for the synthesis of polymers with improved properties, but it should be handled with care due to its flammable nature. There are several future directions for the use of 2,2-Dimethylhexyl acrylate in scientific research, including 3D printing, high-performance coatings, and medical devices.

Synthesemethoden

2,2-Dimethylhexyl acrylate is synthesized by the reaction of 2,2-Dimethylhexanol and acrylic acid. The reaction is catalyzed by an acid catalyst, and the product is purified by distillation. The yield of 2,2-Dimethylhexyl acrylate is typically high, and the purity can be improved by further purification.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethylhexyl acrylate is widely used in scientific research for the synthesis of various polymers. It is used in the production of adhesives, coatings, and sealants. 2,2-Dimethylhexyl acrylate-based polymers have excellent properties such as high flexibility, toughness, and resistance to impact. These properties make them suitable for various applications such as automotive parts, packaging, and medical devices.

Eigenschaften

CAS-Nummer |

13141-04-3 |

|---|---|

Produktname |

2,2-Dimethylhexyl acrylate |

Molekularformel |

C11H20O2 |

Molekulargewicht |

184.27 g/mol |

IUPAC-Name |

2,2-dimethylhexyl prop-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-5-7-8-11(3,4)9-13-10(12)6-2/h6H,2,5,7-9H2,1,3-4H3 |

InChI-Schlüssel |

ZDEMXHSNWUJBIV-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(C)COC(=O)C=C |

Kanonische SMILES |

CCCCC(C)(C)COC(=O)C=C |

Andere CAS-Nummern |

13141-04-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)